2-Chloro-6-(hydroxymethyl)benzene-1,4-diol
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Overview
Description
3-Chlorogentisyl alcohol is a chemical compound known for its potent inhibitory effects on E. coli β-glucuronidase. It has shown significant antiproliferative activity and potential for research in anti-cancer and anti-inflammatory therapies .
Preparation Methods
3-Chlorogentisyl alcohol can be synthesized through various methods. One notable method involves the isolation and synthesis from Penicillium canadense, where it is identified as a minor metabolite . The synthetic route typically involves the comparison with its isomer, 2-chloro-3,5-dihydroxybenzyl alcohol .
Chemical Reactions Analysis
3-Chlorogentisyl alcohol undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chlorogentisyl alcohol has a wide range of scientific research applications:
Mechanism of Action
3-Chlorogentisyl alcohol exerts its effects primarily through the inhibition of E. coli β-glucuronidase. The compound binds to the enzyme, reducing its activity and thereby affecting various biological processes. This inhibition can lead to antiproliferative effects, making it a potential candidate for anti-cancer and anti-inflammatory therapies .
Comparison with Similar Compounds
3-Chlorogentisyl alcohol can be compared with other similar compounds such as:
2-Chloro-3,5-dihydroxybenzyl alcohol: This isomer has similar inhibitory effects but differs in its chemical structure.
3-Chloro-2,5-dihydroxybenzyl acetate: Another derivative with weak antibacterial activity.
The uniqueness of 3-Chlorogentisyl alcohol lies in its potent inhibitory effects on β-glucuronidase and its significant antiproliferative activity .
Properties
Molecular Formula |
C7H7ClO3 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |
InChI Key |
GUIGFYWMQAYTBT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Synonyms |
3-chloro-2,5-dihydroxybenzyl alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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